5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound features a unique tricyclic structure, which includes a pyrrole ring fused with a pyridine ring and a tetrahydropyrrolo[3,4-c]pyrrole moiety. The presence of an amino group on the pyridine ring adds to its chemical versatility and potential for various applications.
Properties
IUPAC Name |
5-(3-aminopyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-8-2-1-3-13-9(8)15-4-6-7(5-15)11(17)14-10(6)16/h1-3,6-7H,4-5,12H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTAZALQOHRFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=C(C=CC=N3)N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step reactions. One common method is the (3+2) cycloaddition reaction of azomethine ylides with maleimides. This reaction proceeds under mild conditions with high regio- and stereoselectivity, even in the presence of multiple bonds in the α-position of the carbonyl derivative . The reaction of glycine methyl ester, cinnamic aldehyde, and N-phenylmaleimide is a known three-step process that forms the pyrrolidine intermediate, which then reacts with another molecule of the aldehyde to produce a dipole that affords a (3+2) cycloaddition product with a second molecule of the maleimide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the pyrrole moiety.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the pyridine ring.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exhibit significant anticancer activity. For instance, derivatives of tetrahydropyrrolo compounds have been studied for their ability to inhibit specific kinases associated with cancer progression, such as p38 MAPK and PIM kinases. These kinases play crucial roles in cell proliferation and survival pathways in various cancers .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also possess neuroprotective properties. Studies have shown that similar structures can modulate neuroinflammatory responses and protect neuronal cells from apoptosis induced by oxidative stress . This makes it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of tetrahydropyrrolo compounds for their efficacy against leukemia cell lines. The study found that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to the inhibition of cell cycle progression through modulation of specific kinase pathways .
Case Study 2: Neuroprotection
In another investigation focusing on neurodegenerative diseases, researchers evaluated the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. The results showed a significant reduction in cell death and inflammatory markers when treated with these compounds, suggesting potential therapeutic applications for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound can form ionic interactions, π-cation interactions, and π-π interactions with various biomolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity as a CDK2 inhibitor.
Thiophene and diketopyrrolopyrrole-based conjugated polymers: Used in organic electronics and photovoltaic cells.
Uniqueness
5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its tricyclic structure and the presence of an amino group on the pyridine ring
Biological Activity
5-(3-Aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate pyrrole and pyridine derivatives. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds have been synthesized using methods such as cyclization and functionalization of pyrrole derivatives under various conditions .
Anticancer Properties
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, a study demonstrated that certain pyrrole-based compounds could inhibit the growth of cancer cell lines by interacting with ATP-binding sites of growth factor receptors such as EGFR and VEGFR2 . This suggests that this compound may similarly possess anticancer properties through analogous mechanisms.
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Kinase Activity : Compounds similar to this compound have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression .
- Membrane Interaction : Studies have indicated that these compounds can integrate into lipid bilayers, altering membrane dynamics and potentially leading to cell apoptosis .
Case Study 1: Inhibition of Tumor Growth
A recent study focused on the biological evaluation of a series of pyrrole derivatives showed promising results in inhibiting tumor growth in vivo. The tested compounds demonstrated the ability to significantly reduce tumor size in murine models when administered at specific dosages .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various targets. These studies revealed strong interactions with key proteins involved in cancer signaling pathways, suggesting a potential role as a therapeutic agent .
Data Table: Biological Activities of Pyrrole Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
